Norscopolamine hydrochloride
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Overview
Description
Norscopolamine hydrochloride is a tropane alkaloid isolated from the plant Atropanthe sinensisThis compound is a derivative of scopolamine and is known for its anticholinergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norscopolamine hydrochloride can be synthesized through the electrochemical N-demethylation of scopolamine. This method involves the use of a porous glassy carbon electrode in a mixture of ethanol or methanol and water at room temperature. The reaction proceeds via the formation of an iminium intermediate, which is then converted by water as the nucleophile .
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxidative demethylation of scopolamine using neutral potassium permanganate (KMnO4) under aqueous conditions. The final product is purified using preparative high-performance liquid chromatography (HPLC) to remove any traces of scopolamine .
Chemical Reactions Analysis
Types of Reactions
Norscopolamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various nortropane derivatives, which are valuable intermediates for the synthesis of pharmaceutical agents such as ipratropium bromide and oxitropium bromide .
Scientific Research Applications
Norscopolamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Norscopolamine hydrochloride exerts its effects by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems. This inhibition prevents the binding of acetylcholine, leading to a decrease in parasympathetic nervous system activity. The compound primarily targets the M1 and M2 muscarinic receptors, affecting various physiological processes such as smooth muscle contraction and glandular secretion .
Comparison with Similar Compounds
Similar Compounds
Scopolamine: A closely related compound with similar anticholinergic properties.
Atropine: Another tropane alkaloid with similar pharmacological effects.
Noratropine: A derivative used in the synthesis of ipratropium bromide.
Uniqueness
Norscopolamine hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike scopolamine, this compound has a higher affinity for certain muscarinic receptors, making it more effective in specific therapeutic applications .
Properties
CAS No. |
24676-80-0 |
---|---|
Molecular Formula |
C16H20ClNO4 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C16H19NO4.ClH/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12;/h1-5,10-15,17-18H,6-8H2;1H/t10?,11-,12-,13+,14-,15+;/m1./s1 |
InChI Key |
PMDQSBZXEATWCG-DEKXFLRUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](N2)CC1OC(=O)[C@H](CO)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1C(CC2C3C(C1N2)O3)OC(=O)C(CO)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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